molecular formula C17H18ClN3O B2521278 3-chloro-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)benzamide CAS No. 2034353-72-3

3-chloro-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)benzamide

Cat. No.: B2521278
CAS No.: 2034353-72-3
M. Wt: 315.8
InChI Key: KRHMORRUOZRRNU-UHFFFAOYSA-N
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Description

3-chloro-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with a chlorine atom and a pyrrolidinyl-pyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of benzamide to introduce the chlorine atom. This is followed by the formation of the pyrrolidinyl-pyridinyl moiety through a series of nucleophilic substitution and cyclization reactions. The final step involves coupling the two fragments under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of more efficient catalysts and reagents to streamline the process .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring would yield N-oxides, while substitution of the chlorine atom could yield a variety of substituted benzamides .

Scientific Research Applications

3-chloro-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in the study of receptor-ligand interactions.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the chlorine atom and the pyrrolidinyl-pyridinyl moiety in 3-chloro-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)benzamide makes it unique. This combination allows for specific interactions with biological targets and provides a versatile scaffold for further chemical modifications .

Properties

IUPAC Name

3-chloro-N-[(1-pyridin-2-ylpyrrolidin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O/c18-14-6-3-5-13(11-14)17(22)20-12-15-7-4-10-21(15)16-8-1-2-9-19-16/h1-3,5-6,8-9,11,15H,4,7,10,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHMORRUOZRRNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=N2)CNC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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